molecular formula C11H7F3 B11903762 2-(Difluoromethyl)-4-fluoronaphthalene

2-(Difluoromethyl)-4-fluoronaphthalene

Cat. No.: B11903762
M. Wt: 196.17 g/mol
InChI Key: KVRGUXRVXXACLF-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a fluorine atom attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often enhances their chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-4-fluoronaphthalene typically involves the introduction of the difluoromethyl group and the fluorine atom onto the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating agents such as difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2Ph) in the presence of a base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of metal catalysts, such as palladium or nickel, can enhance the reaction efficiency and selectivity. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-4-fluoronaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the naphthalene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the naphthalene ring .

Scientific Research Applications

2-(Difluoromethyl)-4-fluoronaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-fluoronaphthalene involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electronic effects. The difluoromethyl group (-CF2H) can act as a hydrogen bond donor, enhancing the compound’s binding affinity to target proteins or enzymes. Additionally, the presence of fluorine atoms can influence the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)-4-fluoronaphthalene: Similar structure but with a trifluoromethyl group (-CF3) instead of a difluoromethyl group.

    2-(Difluoromethyl)-4-chloronaphthalene: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-(Difluoromethyl)-4-bromonaphthalene: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

2-(Difluoromethyl)-4-fluoronaphthalene is unique due to the presence of both a difluoromethyl group and a fluorine atom on the naphthalene ring. This combination imparts distinct electronic and steric properties, making the compound valuable in various applications. The difluoromethyl group enhances hydrogen bonding interactions, while the fluorine atom contributes to the compound’s overall stability and reactivity .

Properties

Molecular Formula

C11H7F3

Molecular Weight

196.17 g/mol

IUPAC Name

3-(difluoromethyl)-1-fluoronaphthalene

InChI

InChI=1S/C11H7F3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6,11H

InChI Key

KVRGUXRVXXACLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2F)C(F)F

Origin of Product

United States

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